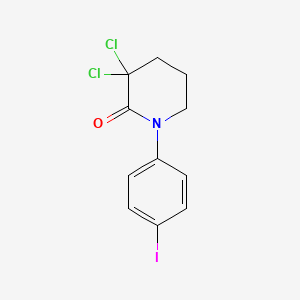

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

Overview

Description

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H10Cl2INO . It is a solid substance and is used as an important pharmaceutical intermediate .

Synthesis Analysis

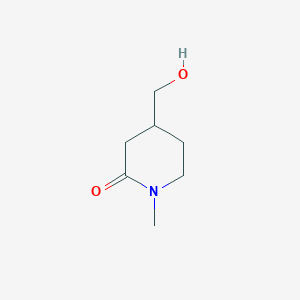

The synthesis of this compound involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions . Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .Molecular Structure Analysis

The molecular structure of this compound is characterized by two different six-ring lactam structures . The InChI code for this compound is 1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are highly efficient and practical as they occur under mild conditions . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 370.02 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Radioligand Synthesis

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one has been utilized in the synthesis of iodine-123 labeled AM251, an analog of the cannabinoid receptor antagonist SR141716A. This compound, labeled with iodine-123, shows potential as a SPECT radioligand for brain cannabinoid CB1 receptors. The labeling process achieved good yield and high radiochemical purity, indicating its effectiveness for imaging studies in neuroscience research (Lan, Gatley, & Makriyannis, 1996).

Crystallography and Structural Analysis

Studies have also focused on the structural properties of compounds closely related to this compound. For example, powder X-ray diffraction data have been reported for 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, a compound with structural similarities. This research contributes to the understanding of crystalline structures and properties of such compounds, which is crucial in materials science and pharmaceutical research (Wang, Xiao, He, & Li, 2015).

Synthesis of Analogous Compounds

Research has been conducted on the synthesis of 1-arylpiperidin-4-ols, where compounds similar to this compound have been synthesized and converted into corresponding 1-arylpiperidin-4-ones. Such synthetic processes are important in the development of new pharmaceuticals and chemical agents (Reese & Thompson, 1988).

Study of Molecular and Crystal Structures

Several studies have focused on the molecular and crystal structure analysis of compounds structurally related to this compound. These studies, using techniques like X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis, provide insights into the molecular shapes and intermolecular interactions. Such research is essential for understanding the physical and chemical properties of these compounds, which is beneficial for their application in various scientific fields (Arulraj et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is a key intermediate in the synthesis of apixaban , which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa .

Mode of Action

As a key intermediate in the synthesis of apixaban , it may contribute to the overall inhibitory effect on blood coagulation factor Xa.

Biochemical Pathways

Given its role in the synthesis of apixaban , it may indirectly influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Pharmacokinetics

As a key intermediate in the synthesis of apixaban , its properties may contribute to the overall pharmacokinetic profile of the final drug, which is known to have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

As a key intermediate in the synthesis of apixaban , it may contribute to the overall therapeutic effects of the final drug, which include the reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°c , suggesting that light, moisture, and temperature may affect its stability.

properties

IUPAC Name |

3,3-dichloro-1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLADMOFJQGIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625156 | |

| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

545445-10-1 | |

| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

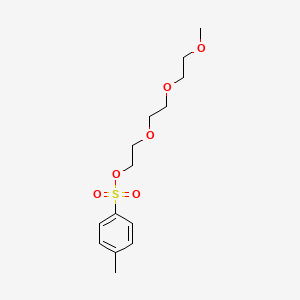

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)